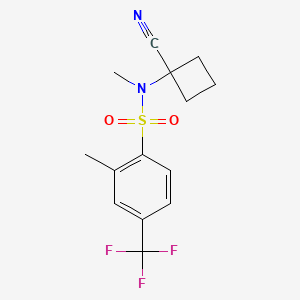![molecular formula C15H16ClN5OS B6626592 2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that combines several functional groups, including a triazole ring, an oxadiazole ring, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, under dehydrating conditions.
Final Coupling:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. It has been found to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation pathways.
Industry
Industrially, this compound can be used in the development of new agrochemicals, such as pesticides or herbicides, due to its bioactive properties.
作用機序
The mechanism by which 2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: It disrupts bacterial cell wall synthesis or interferes with essential enzymes, leading to cell death.
Anticancer Action: It may induce apoptosis in cancer cells by activating caspases or inhibiting key signaling pathways involved in cell proliferation.
類似化合物との比較
Similar Compounds
2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole: Lacks the chlorophenyl group, which may affect its bioactivity.
2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with the chlorine atom in a different position, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both the triazole and oxadiazole rings, along with the chlorophenyl group, makes 2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole unique
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5OS/c1-15(2,3)21-12(17-9-18-21)8-23-14-20-19-13(22-14)10-5-4-6-11(16)7-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIPNYWMXLLKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
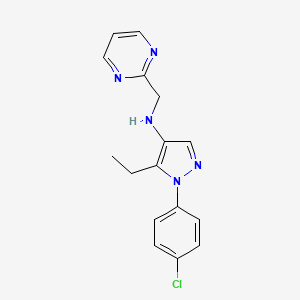
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![2-(1-ethylpyrazol-4-yl)-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6626532.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)
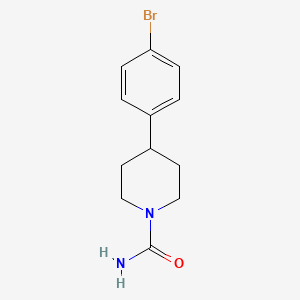
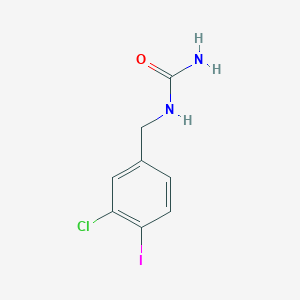
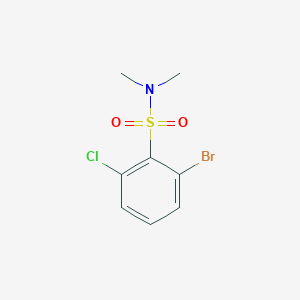
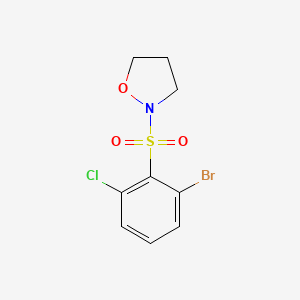
![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)
![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)
![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)
